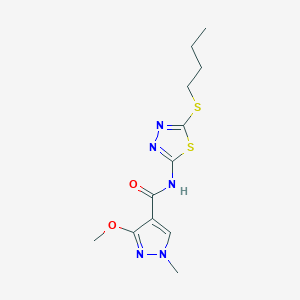

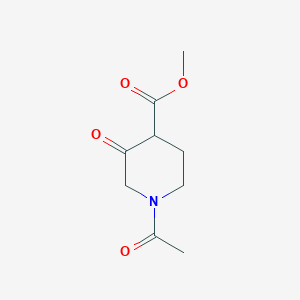

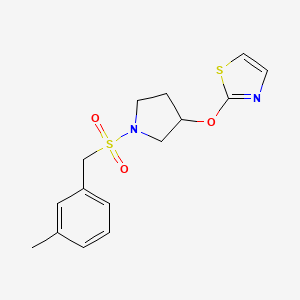

![molecular formula C21H21N3O2S B2542471 (Z)-N-(6-Acetamido-3-allylbenzo[d]thiazol-2(3H)-yliden)-3-phenylpropanamid CAS No. 865180-61-6](/img/structure/B2542471.png)

(Z)-N-(6-Acetamido-3-allylbenzo[d]thiazol-2(3H)-yliden)-3-phenylpropanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologische und Medizinische Anwendungen

a. Antimikrobielle Eigenschaften:- Forschungen deuten darauf hin, dass Benzothiazol-Derivate antimikrobielle Aktivität gegen Bakterien, Pilze und Viren aufweisen .

Materialwissenschaften und Organische Elektronik

a. Organische Halbleiter:- Benzothiazol-basierte Verbindungen werden in der organischen Elektronik eingesetzt, wie z. B. in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) .

Synthetische Chemie und Methodik

a. Kaskade-Reaktionen:- Die Struktur der Verbindung legt nahe, dass sie an Kaskade-Reaktionen teilnehmen kann, was zu komplexen Produkten führt .

Zusammenfassend lässt sich sagen, dass (Z)-N-(6-Acetamido-3-allylbenzo[d]thiazol-2(3H)-yliden)-3-phenylpropanamid vielversprechend in den Bereichen antimikrobielle, entzündungshemmende, antikrebsartige, Materialwissenschaften und synthetische Chemie ist. Weitere Forschung ist jedoch unerlässlich, um sein volles Potenzial freizusetzen. 🌟

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines and inhibitory action against HIV-1 RT .

Mode of Action

Related compounds have been found to inhibit the growth of tumor cells and HIV-1 RT .

Biochemical Pathways

Similar compounds have been associated with the inhibition of cancer cell growth and HIV-1 RT .

Pharmacokinetics

Related compounds have been designed with in silico admet prediction .

Result of Action

Similar compounds have shown cytotoxicity against human cancer cell lines and inhibitory action against HIV-1 RT .

Action Environment

Related compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Biochemische Analyse

Biochemical Properties

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties. The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

The molecular mechanism of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it binds to the active site of certain kinases, preventing their phosphorylation activity, which is crucial for cancer cell survival and proliferation. This binding interaction leads to the inhibition of downstream signaling pathways, ultimately resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained therapeutic effects. Over time, degradation products may form, which could potentially alter its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism leads to the formation of active metabolites that contribute to its overall biological activity. Additionally, it affects metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthesis .

Eigenschaften

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-3-13-24-18-11-10-17(22-15(2)25)14-19(18)27-21(24)23-20(26)12-9-16-7-5-4-6-8-16/h3-8,10-11,14H,1,9,12-13H2,2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXWRYWAHBTJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

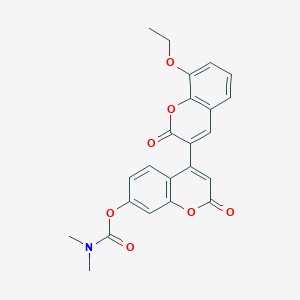

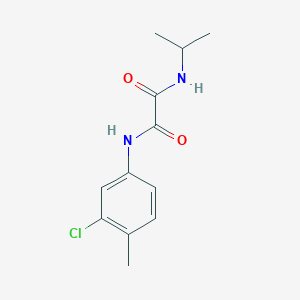

![2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2542388.png)

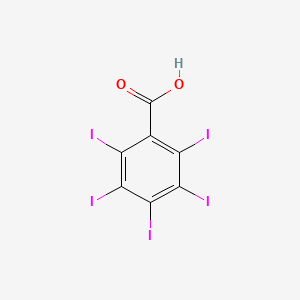

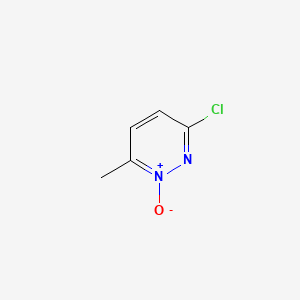

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)

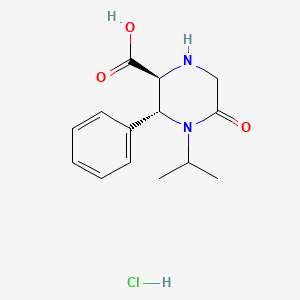

![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)

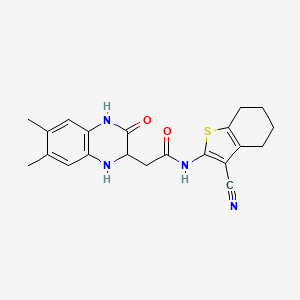

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2542409.png)